molecular formula C20H19N5O3S B2377082 N-(2-(1-acetyl-5-(quinoxalin-5-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 923139-89-3

N-(2-(1-acetyl-5-(quinoxalin-5-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No. B2377082
CAS RN: 923139-89-3
M. Wt: 409.46
InChI Key: WZWPZEVBTVWBPU-UHFFFAOYSA-N
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Description

N-(2-(1-acetyl-5-(quinoxalin-5-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C20H19N5O3S and its molecular weight is 409.46. The purity is usually 95%.
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Scientific Research Applications

Interaction Studies and Volumetric Properties

  • A study explored the interactions of methyl acetate with aqueous solutions of quinoxaline derivatives, including N-(2-(1-acetyl-5-(quinoxalin-5-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide. This research focused on the effect of temperature and concentration on these interactions, using volumetric and acoustic properties measurements. The findings contribute to understanding solute-solute, solute-solvent, and solvent-solvent interactions in these mixtures (Raphael, Bahadur, & Ebenso, 2015).

Corrosion Inhibition Properties

  • Another significant application of this compound is in the field of corrosion inhibition. A study demonstrated the effectiveness of quinoxalinyl-dihydropyrazolyl-phenyl-methanesulfonamides, including the specific compound , in inhibiting mild steel corrosion in a hydrochloric acid medium. The study employed electrochemical and theoretical methods to analyze the adsorption characteristics and protective efficacy of these compounds on mild steel surfaces (Olasunkanmi et al., 2016).

Quantum Chemical Calculations and Corrosion Inhibition Analysis

  • A related study used computational and electrochemical analysis to assess quinoxaline derivatives as corrosion inhibitors for mild steel in acidic environments. This research provides a theoretical framework correlating experimental results with quantum chemical calculations and molecular dynamic simulations, thus offering insights into the molecular mechanisms of corrosion inhibition (Saraswat & Yadav, 2020).

Experimental and Theoretical Studies in Corrosion Inhibition

  • Further experimental and theoretical investigations on quinoxalin-6-yl derivatives, including similar compounds, have been conducted to understand their role as corrosion inhibitors in hydrochloric acid. This research combines electrochemical studies with quantum chemical calculations, highlighting the spontaneous adsorption of inhibitor molecules and the formation of protective films on mild steel surfaces (Olasunkanmi et al., 2015).

Antitumor and Antimicrobial Activities

  • In the biomedical field, studies have shown the potential antitumor and antimicrobial activities of related quinoxaline derivatives. For instance, a study on N-[4-(2'-oxo-2H-pyrano[2,3-b]quinolin-5'-ylamino)-phenyl]-methanesulfonamides, which have a similar structure, indicated reduced anticancer activity compared to amsacrine-like derivatives (Chilin et al., 2009). Another research synthesized quinoxalino[2,3-b]indoloacetyl-phenyl derivatives with significant antibacterial activity, highlighting the diverse biomedical applications of such compounds (Manna & Agrawal, 2009).

properties

IUPAC Name

N-[2-(2-acetyl-3-quinoxalin-5-yl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O3S/c1-13(26)25-19(15-7-5-9-17-20(15)22-11-10-21-17)12-18(23-25)14-6-3-4-8-16(14)24-29(2,27)28/h3-11,19,24H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZWPZEVBTVWBPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC=CC=C2NS(=O)(=O)C)C3=C4C(=CC=C3)N=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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